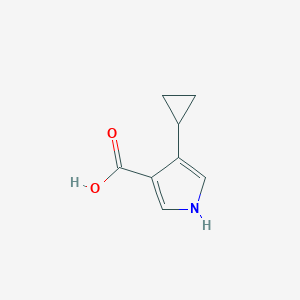

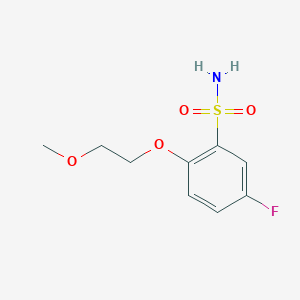

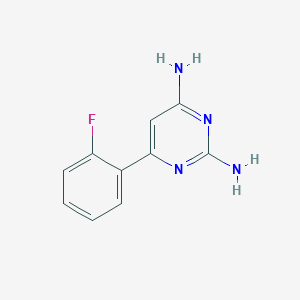

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

“(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The total synthesis of certain compounds has been started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique

Synthesis Techniques

A study by Fritsche et al. (2006) described the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. This process involved reacting carboxylic acids with tert-butyl trichloroacetimidate, a method potentially applicable to the synthesis of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Fritsche, Deguara, & Lehr, 2006).

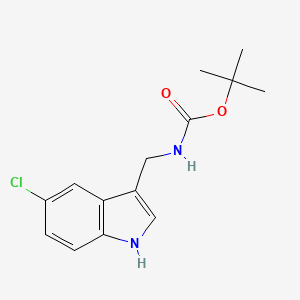

The work of Kant, Singh, & Agarwal (2015) focused on the synthetic and crystallographic studies of a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. Their methodology and findings might offer insights into the structural and synthetic aspects of the target compound (Kant, Singh, & Agarwal, 2015).

Biological Activities

- Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, which are structurally related to the compound . The study explored the biological activities of these compounds, offering a potential reference point for understanding the biological properties of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Katayama, 2000).

Deprotection Methods

- Li et al. (2006) researched aqueous phosphoric acid as a reagent for deprotecting tert-butyl carbamates, esters, and ethers, including those similar to the compound . This study provides valuable information on the deprotection methods that can be applied to (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Li et al., 2006).

Other Relevant Studies

A study by Hodges, Wang, & Riley (2004) on the synthesis of a spirocyclic indoline lactone provides insights that may be relevant to the synthesis and properties of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Hodges, Wang, & Riley, 2004).

Qi, Hülsmann, & Godt (2016) conducted studies on the synthesis and hydrolysis of specific esters, offering potential parallels to the hydrolysis behavior of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Qi, Hülsmann, & Godt, 2016).

Safety And Hazards

Orientations Futures

Indole derivatives have shown various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propriétés

IUPAC Name |

tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPLAYJMAOZAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)